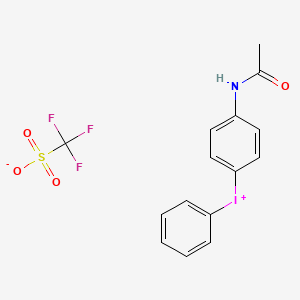
5-(Azidomethyl)-1,3-dihydroxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-1,3-dihydroxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-1,3-dihydroxybenzene typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of 5-(chloromethyl)-1,3-dihydroxybenzene with sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
5-(Azidomethyl)-1,3-dihydroxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen Gas and Catalyst: Used for the reduction of the azido group to an amine.
Copper Catalysts: Used in click chemistry reactions for cycloaddition.
Major Products
Aminomethyl Derivatives: Formed by the reduction of the azido group.
Triazole Derivatives: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
5-(Azidomethyl)-1,3-dihydroxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the modification of biomolecules for labeling and tracking in biological studies.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-1,3-dihydroxybenzene depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1,3-dihydroxybenzene: A precursor used in the synthesis of 5-(Azidomethyl)-1,3-dihydroxybenzene.
5-(Bromomethyl)-1,3-dihydroxybenzene: Another halomethyl derivative that can be used for similar synthetic purposes.
5-(Hydroxymethyl)-1,3-dihydroxybenzene: A compound with a hydroxymethyl group instead of an azido group, used in different types of chemical reactions.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This sets it apart from other similar compounds that lack the azido functionality.
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-(azidomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7N3O2/c8-10-9-4-5-1-6(11)3-7(12)2-5/h1-3,11-12H,4H2 |
InChI Key |
IBNWXRMIYMFXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


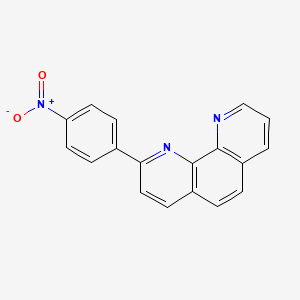
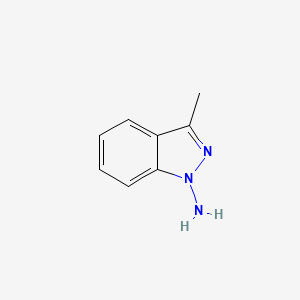
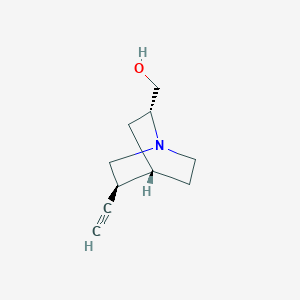
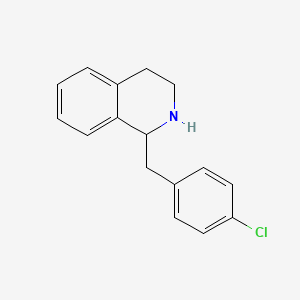

![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
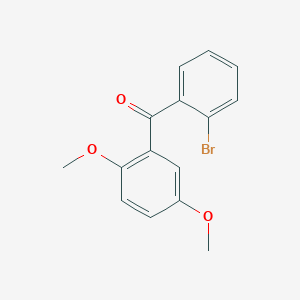
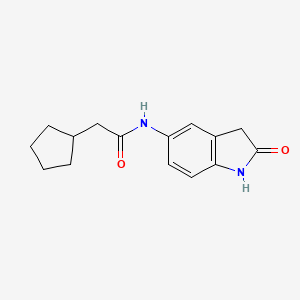
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)

